CLK1-IN-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

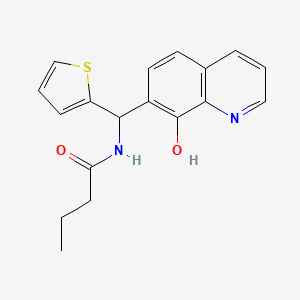

Molekularformel |

C18H18N2O2S |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide |

InChI |

InChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21) |

InChI-Schlüssel |

HQMZBXRQASJEMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Function of Potent and Selective CLK1/4 Inhibitors

Disclaimer: Publicly available information on a specific molecule designated "CLK1-IN-4" is limited and not sufficiently detailed for a comprehensive technical guide. Therefore, this document provides an in-depth overview of the function of potent and selective inhibitors of Cdc2-like Kinase 1 (CLK1) and Cdc2-like Kinase 4 (CLK4), drawing upon data from well-characterized representative molecules such as the 5-methoxybenzothiophene-2-carboxamide derivative Compound 10b and the substituted pyrimidine ML315 . This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CLK1 and CLK4

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1][2] CLK1 and CLK4, in particular, are key regulators of the phosphorylation state of serine/arginine-rich (SR) proteins.[2][3] These SR proteins are essential splicing factors that, when phosphorylated, are released from nuclear speckles to the nucleoplasm to participate in the assembly of the spliceosome and thereby influence splice site selection.[3] Dysregulation of CLK1 and CLK4 activity and the subsequent alteration of splicing patterns have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] Potent and selective inhibitors of CLK1 and CLK4 serve as critical tools to probe their biological functions and as potential therapeutic agents.

Mechanism of Action of CLK1/4 Inhibitors

Potent and selective CLK1/4 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of CLK1 and CLK4, preventing the transfer of a phosphate group from ATP to their SR protein substrates. This inhibition of phosphorylation prevents the activation and proper localization of SR proteins, leading to alterations in pre-mRNA splicing.[6] By modulating the splicing of key transcripts, these inhibitors can impact various cellular processes, including cell cycle progression, apoptosis, and survival, which are often dysregulated in cancer.[4]

Quantitative Data on Representative CLK1/4 Inhibitors

The following tables summarize the in vitro inhibitory activity of representative potent and selective CLK1/4 inhibitors, Compound 10b and ML315, against various kinases, as well as their cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 10b [4][7]

| Kinase | IC50 (nM) |

| CLK1 | 12.7 |

| CLK4 | N/A (Potent inhibition expected due to high homology with CLK1) |

| CLK2 | ~50.8 |

| Dyrk1A | >1000 |

N/A: Data not explicitly available in the cited sources, but potent inhibition is anticipated based on the high sequence identity between CLK1 and CLK4.

Table 2: In Vitro Kinase Inhibitory Activity of ML315 [5][8]

| Kinase | IC50 (nM) |

| CLK1 | 68 |

| CLK4 | 68 |

| CLK2 | 231 |

| Dyrk1A | 282 |

Table 3: Cellular Activity of Representative CLK1/4 Inhibitors

| Compound | Cell Line | Assay | GI50 (µM) |

| Compound 10b | T24 (Bladder Carcinoma) | Growth Inhibition | 0.43[4] |

Signaling Pathways

The primary signaling pathway modulated by CLK1/4 inhibitors is the pre-mRNA splicing pathway. By inhibiting CLK1 and CLK4, these compounds disrupt the phosphorylation cascade of SR proteins, leading to downstream effects on gene expression.

Caption: CLK1/4 Signaling Pathway in Pre-mRNA Splicing.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro potency of a CLK1/4 inhibitor.[9][10]

Materials:

-

Recombinant human CLK1 or CLK4 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate or a specific SR protein-derived peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., Compound 10b or ML315) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Multilabel plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a control.

-

Enzyme Addition: Add 2 µL of diluted CLK1 or CLK4 enzyme to each well.

-

Substrate/ATP Mix Addition: Add 2 µL of a mix containing the substrate (e.g., MBP) and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km for the kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes how to assess the effect of a CLK1/4 inhibitor on the phosphorylation of SR proteins in a cellular context.[3][11][12]

Materials:

-

Cell line of interest (e.g., T24 bladder carcinoma cells)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., Compound 10b)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-SR protein (clone 1H4) and anti-total SR protein (e.g., anti-SRSF1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the CLK1/4 inhibitor or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total SR protein to assess the overall protein levels as a loading control.

Conclusion

Potent and selective CLK1/4 inhibitors are invaluable chemical probes for dissecting the intricate regulation of pre-mRNA splicing and its role in health and disease. By inhibiting the phosphorylation of SR proteins, these compounds modulate alternative splicing events, which can be therapeutically beneficial, particularly in oncology. The methodologies and data presented in this guide provide a framework for the characterization and utilization of such inhibitors in research and drug development settings.

References

- 1. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Discovery and Development of the CLK1 Inhibitor TG003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and characterization of TG003, a potent and selective inhibitor of the CLK family of kinases. We will detail its mechanism of action, summarize its biochemical and cellular activities, and provide comprehensive protocols for key experimental assays. Furthermore, this guide includes visualizations of the CLK1 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction to CLK1 and its Role in Pre-mRNA Splicing

Cdc2-like kinase 1 (CLK1) is a key regulator of pre-mRNA splicing, a fundamental process for the generation of mature messenger RNA (mRNA) and the production of a diverse proteome. CLK1, along with other members of the CLK family (CLK2, CLK3, and CLK4), phosphorylates a family of splicing factors known as serine/arginine-rich (SR) proteins. This phosphorylation is critical for the assembly of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.

The phosphorylation state of SR proteins dictates their subcellular localization and their ability to bind to pre-mRNA, thereby influencing splice site selection. By controlling the phosphorylation of SR proteins, CLK1 plays a crucial role in both constitutive and alternative splicing, the latter of which allows for the production of multiple protein isoforms from a single gene. Given its central role in splicing, the dysregulation of CLK1 activity has been linked to a variety of human diseases.

Discovery and Properties of TG003

TG003 is a small molecule inhibitor that has been instrumental in elucidating the function of CLK1. It is a potent and selective inhibitor of the CLK family of kinases, with a particularly high affinity for CLK1 and CLK4.

Biochemical and Cellular Activity of TG003

The inhibitory activity of TG003 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for TG003.

| Target Kinase | IC50 (nM) | Reference(s) |

| mCLK1 | 20 | [1][2] |

| mCLK4 | 15 | [1][2] |

| mCLK2 | 200 | [1][2] |

| mCLK3 | >10,000 | [1] |

| Table 1: In vitro inhibitory activity of TG003 against mouse (m) CLK isoforms. |

| Parameter | Value | Target | Reference(s) |

| Ki | 0.01 µM | CLK1/Sty | [1] |

| Table 2: Ki value of TG003 for CLK1. |

Mechanism of Action

TG003 acts as an ATP-competitive inhibitor of CLK1.[1] It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates, the SR proteins. This inhibition of SR protein phosphorylation is the primary mechanism by which TG003 modulates pre-mRNA splicing. In cellular contexts, treatment with TG003 leads to a rapid and reversible decrease in the phosphorylation of SR proteins, which in turn causes the redistribution of these splicing factors from a diffuse nucleoplasmic localization to being concentrated in nuclear speckles.[1]

CLK1 Signaling Pathway and the Effect of TG003

The signaling pathway involving CLK1 is central to the regulation of gene expression. The following diagram illustrates this pathway and the point of intervention by TG003.

References

The Precision Target of CLK1-IN-4: An In-Depth Technical Guide to CLK1 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cdc2-like kinase 1 (CLK1), the molecular target of the inhibitor CLK1-IN-4. While this compound is a known inhibitor of CLK1 with a reported IC50 of 1.5-2 μM, this guide will utilize the extensively characterized and potent CLK inhibitor, T-025, as a primary exemplar to provide a detailed understanding of the target, its signaling pathways, and the methodologies for inhibitor characterization.[1] This approach allows for a more thorough exploration of the quantitative, experimental, and mechanistic aspects relevant to the development of CLK1-targeted therapeutics.

CLK1 Kinase: The Master Regulator of Alternative Splicing

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene.[2][3] CLK1, along with its family members CLK2, CLK3, and CLK4, belongs to the LAMMER family of kinases and is primarily localized in the nucleus.[2]

The primary function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins.[2][4] This phosphorylation is a critical step that governs the assembly of the spliceosome, the cellular machinery responsible for intron removal and exon ligation. By phosphorylating SR proteins, CLK1 controls their subnuclear localization and their interaction with pre-mRNA, thereby influencing splice site selection.[4][5] Dysregulation of CLK1 activity and the subsequent alterations in alternative splicing have been implicated in a variety of diseases, most notably cancer, where aberrant splice variants can drive tumor growth, metastasis, and therapeutic resistance.[3][6]

Quantitative Analysis of a Potent CLK Inhibitor: T-025

T-025 is an orally available and highly potent inhibitor of the CLK family of kinases. Its comprehensive characterization provides a valuable framework for understanding the properties of effective CLK1 inhibitors.

In Vitro Kinase Inhibitory Potency

The inhibitory activity of T-025 has been rigorously determined against a panel of kinases, demonstrating its high affinity for the CLK family and the closely related DYRK kinases.

| Kinase Target | Kd (nM) |

| CLK1 | 4.8 |

| CLK2 | 0.096 |

| CLK3 | 6.5 |

| CLK4 | 0.61 |

| DYRK1A | 0.074 |

| DYRK1B | 1.5 |

| DYRK2 | 32 |

Table 1: Dissociation constants (Kd) of T-025 for CLK and DYRK kinases, as determined by KINOMEScan analysis.[2][7][8]

Cellular Activity

T-025 exhibits potent anti-proliferative activity across a broad range of cancer cell lines, underscoring the dependence of these cells on CLK-mediated splicing.

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Breast Cancer | 30 - 300 |

| Various Hematological and Solid Cancer Cell Lines | - | 30 - 300 |

Table 2: Growth inhibitory (GI50) concentrations of T-025 in various cancer cell lines.[7][9]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of T-025. In a xenograft model using MDA-MB-468 breast cancer cells, oral administration of T-025 at 50 mg/kg twice daily resulted in significant tumor growth inhibition with no significant impact on body weight.[7]

Experimental Protocols for CLK1 Inhibitor Characterization

The following sections detail standardized experimental protocols for the in vitro and cellular characterization of CLK1 inhibitors, using T-025 as a representative compound.

In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human CLK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

T-025 or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., T-025) in the kinase assay buffer.

-

Add the CLK1 enzyme to the wells of the microplate.

-

Add the test inhibitor or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

T-025 or other test inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor (e.g., T-025) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI₅₀ value.

Visualizing the Core Mechanisms

CLK1 Signaling Pathway and Inhibition

CLK1 phosphorylates SR proteins, which then bind to exonic splicing enhancers (ESEs) on pre-mRNA, promoting the inclusion of specific exons. Inhibition of CLK1 prevents this phosphorylation, leading to altered alternative splicing.

Caption: CLK1-mediated SR protein phosphorylation and its inhibition.

Experimental Workflow for CLK1 Inhibitor Characterization

A logical workflow is essential for the systematic evaluation of a novel kinase inhibitor, from initial screening to in vivo validation.

Caption: A streamlined workflow for kinase inhibitor characterization.

Conclusion

CLK1 is a well-validated therapeutic target, particularly in the context of cancer, due to its critical role in regulating alternative splicing. The development of potent and selective inhibitors, such as T-025, has provided valuable tools for dissecting the biological functions of CLK1 and has paved the way for novel therapeutic strategies. The methodologies and data presented in this guide offer a robust framework for the continued exploration and development of next-generation CLK1 inhibitors, with the ultimate goal of translating these scientific advancements into clinical benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]

- 9. T025 | CDK | TargetMol [targetmol.com]

Navigating the Spliceosome: A Technical Guide to CLK1 Chemical Probes in Splicing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: While this guide was intended to focus on the chemical probe CLK1-IN-4 , a comprehensive search of publicly available scientific literature and databases did not yield sufficient data for an in-depth technical review. The only available information identifies it as "Compound 79" with an IC50 of 1.5-2 μM for CDC like kinase 1 (CLK1). Due to the lack of detailed characterization, this guide will instead provide a comprehensive overview of well-established and characterized chemical probes for CLK1, offering a robust resource for researchers investigating the role of this critical splicing kinase. We will focus on exemplary probes such as TG003 , KH-CB19 , and SGC-CLK-1 to illustrate the principles and methodologies for using chemical tools to interrogate CLK1 function in pre-mRNA splicing.

Introduction to CLK1 and its Role in Splicing

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing.[1][2] It belongs to the CLK family of kinases, which also includes CLK2, CLK3, and CLK4.[3] The primary function of CLK1 in the nucleus is to phosphorylate serine/arginine-rich (SR) proteins.[2] This phosphorylation is a key step in the maturation of spliceosomes, the cellular machinery responsible for intron removal and exon ligation.[1][2] By controlling the phosphorylation state of SR proteins, CLK1 influences splice site selection and thereby regulates both constitutive and alternative splicing.[3][4] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns have been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[5][6][7]

Mechanism of Action of CLK1 Inhibitors

CLK1 inhibitors are small molecules that typically function by competing with ATP for the kinase's active site.[5] By binding to the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the SR protein substrates. This leads to the dephosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to engage with the splicing machinery.[8] The consequence of this inhibition is a change in alternative splicing patterns, which can be observed experimentally.[1][8] The development of potent and selective CLK1 inhibitors is crucial for their use as chemical probes to dissect the specific roles of CLK1 in cellular processes.[7][9]

Key Chemical Probes for CLK1

Several chemical probes have been developed to study CLK1. Below is a summary of the biochemical and cellular data for three well-characterized examples.

| Chemical Probe | Target(s) | IC50 (CLK1) | Other Notable IC50s/Kds | Cellular Potency/Effects | Key Features |

| TG003 | CLK1, CLK4 | ~20 nM | CLK4: ~15 nM | Reduces SR protein phosphorylation in cells; alters alternative splicing.[8] | One of the earliest and widely used CLK inhibitors. |

| KH-CB19 | CLK1, CLK4 | ~20 nM | CLK4: Potent inhibitor; DYRK1A: 55 nM | Suppresses phosphorylation of SR proteins in cells; modulates alternative splicing.[9] | Highly specific for CLK1/CLK4 with a unique binding mode.[9] |

| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13 nM | CLK2: 4 nM, CLK4: 46 nM, CLK3: 363 nM | Reduces SR protein phosphorylation and alters subcellular localization of SR proteins and CLK2.[10] | A potent and selective chemical probe with a well-characterized negative control.[10] |

Experimental Protocols

Detailed methodologies are essential for the effective use of chemical probes in research. Below are representative protocols for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human CLK1 enzyme

-

CLK1 substrate (e.g., a peptide containing an SR repeat)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CLK1 inhibitor (e.g., SGC-CLK-1) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of the CLK1 inhibitor in DMSO.

-

In a multiwell plate, add the kinase assay buffer.

-

Add the CLK1 inhibitor or DMSO (for control wells).

-

Add the recombinant CLK1 enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase inhibition.

Cellular Assay for SR Protein Phosphorylation (Western Blot)

This method assesses the ability of a CLK1 inhibitor to reduce the phosphorylation of SR proteins in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa or a relevant cancer cell line)

-

CLK1 inhibitor (e.g., KH-CB19)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SR (e.g., mAb104) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CLK1 inhibitor or DMSO for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Analysis of Alternative Splicing (RT-PCR)

This protocol is used to determine the effect of a CLK1 inhibitor on the alternative splicing of a specific target gene.

Materials:

-

Cultured cells

-

CLK1 inhibitor (e.g., TG003)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternative exon of interest

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

Procedure:

-

Treat cells with the CLK1 inhibitor or DMSO as described in the cellular assay protocol.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon. The PCR conditions should be optimized for the specific target.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Visualize and quantify the different splice isoforms. A change in the ratio of the isoforms upon inhibitor treatment indicates an effect on alternative splicing.

Visualizing CLK1 Signaling and Experimental Workflows

Diagrams created using the DOT language can help to visualize complex biological processes and experimental designs.

Caption: CLK1 signaling pathway in pre-mRNA splicing and its inhibition.

Caption: Workflow for analyzing SR protein phosphorylation after CLK1 inhibition.

Caption: Logical relationship between CLK1 activity and alternative splicing outcomes.

Conclusion

References

- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery of Host CLK1 Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]

- 7. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of CLK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4] A number of small molecule inhibitors of CLK1 have been developed, including CLK1-IN-4, which exhibits an IC50 of 1.5-2 μM.[5] While the precise crystal structure of CLK1 in complex with this compound is not publicly available, this guide will provide an in-depth overview of the structural basis of CLK1 inhibition by summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and pathways based on known CLK1-inhibitor complexes.

CLK1 Signaling and Function

CLK1 is a key regulator of the spliceosome, a dynamic molecular machine responsible for the precise removal of introns from pre-mRNA. The kinase activity of CLK1 is essential for the phosphorylation of SR proteins, which in turn directs the assembly of the spliceosome at the correct splice sites.[1][6] By modulating the phosphorylation state of these proteins, CLK1 can influence alternative splicing, a process that allows for the generation of multiple protein isoforms from a single gene.[2]

Caption: CLK1 phosphorylates SR proteins, a key step in spliceosome assembly and alternative splicing.

Structural Basis of CLK1 Inhibition

The majority of CLK1 inhibitors, likely including this compound, are ATP-competitive inhibitors.[2] They function by binding to the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrates. The crystal structures of CLK1 in complex with various inhibitors have revealed key interactions that are crucial for high-affinity binding.

The ATP binding site of CLK1 is a deep cleft located between the N- and C-lobes of the kinase domain. The binding of inhibitors is typically mediated by a network of hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with residues lining the pocket. For instance, the structure of CLK1 with KH-CB19 reveals halogen bonding that enhances its interaction.[7] Similarly, analysis of the CLK1-CX-4945 complex highlights the importance of the size and electrostatic surface charge distribution of the active site for inhibitor binding.[8]

Quantitative Data on CLK1 Inhibitors

The potency of various CLK1 inhibitors has been determined using a range of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

| Inhibitor | CLK1 IC50 | Other Kinase IC50 | Cell-based Activity (GI50) | Reference |

| This compound | 1.5-2 μM | - | - | [5] |

| CLK1-IN-1 | 2 nM | - | - | [1] |

| CLK1/4-IN-1 | 9.7 nM | CLK4: 6.6 nM | T24 cells: 1.1 μM | [9] |

| KH-CB19 | 19.7 nM | CLK3: 530 nM | Influenza virus replication: 13.6 μM | [1] |

| ML315 | <10 nM | CLK4: <10 nM, Dyrk1A: <10 nM, Dyrk1B: <10 nM, CLK2: >200 nM | - | [6] |

| Compound 10b | 12.7 nM | 4-fold selective over CLK2 | T24 cells: 0.43 µM | [10] |

| KuWal151 | - | Selective for CLK1/2/4 over DYRK kinases | Potent antiproliferative activity | [4] |

| CX-4945 | - | Potent inhibitor of all four CLK isoforms, highest for CLK2 | - | [8] |

| Compound 25 | Potent and selective | - | Induces autophagy | [11] |

Experimental Protocols

The characterization of CLK1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a CLK1 inhibitor is a radiometric-based filtration binding assay using ³³P-γ-ATP.[6]

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate peptide by CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

Substrate peptide (e.g., a generic kinase substrate or a specific SR protein-derived peptide)

-

³³P-γ-ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., this compound)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate peptide, and recombinant CLK1 enzyme.

-

Add the test compound at various concentrations to the reaction mixture. A DMSO control is included.

-

Initiate the kinase reaction by adding ³³P-γ-ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-γ-ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography

To elucidate the structural basis of inhibition, co-crystallization of the inhibitor with the CLK1 kinase domain is performed.

Objective: To determine the three-dimensional structure of the CLK1-inhibitor complex.

Procedure:

-

Express and purify the recombinant CLK1 kinase domain.[3] Co-expression with a phosphatase can be used to obtain a homogeneous, non-phosphorylated protein suitable for crystallization.[3]

-

Set up crystallization trials by mixing the purified CLK1 protein with the inhibitor in a 1:1 or higher molar ratio.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).

-

Optimize the initial crystal hits to obtain diffraction-quality crystals.

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.

-

Refine the atomic model of the CLK1-inhibitor complex against the experimental data.

-

Analyze the final structure to identify the key binding interactions between the inhibitor and the protein.

Caption: A typical workflow for the discovery and characterization of novel CLK1 inhibitors.

Conclusion

While the specific structural details of this compound's interaction with its target remain to be elucidated, the wealth of structural and functional data for other CLK1 inhibitors provides a strong foundation for understanding its likely mechanism of action. The development of potent and selective CLK1 inhibitors holds significant promise for the treatment of diseases driven by aberrant pre-mRNA splicing. Future structural studies on complexes such as CLK1 with this compound will be invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Expression, purification and crystallization of CLK1 kinase - A potential target for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6khd - Crystal structure of CLK1 in complex with CX-4945 - Summary - Protein Data Bank Japan [pdbj.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

An In-depth Technical Guide to CLK1-IN-4 and its Effect on SR Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the CDC-like kinase 1 (CLK1) inhibitor, CLK1-IN-4, and its role in the modulation of Serine/Arginine-rich (SR) protein phosphorylation. SR proteins are critical regulators of pre-mRNA splicing, and their function is tightly controlled by their phosphorylation status. CLK1 is a key kinase responsible for phosphorylating SR proteins, thereby influencing spliceosome assembly and alternative splicing events. Dysregulation of this pathway has been implicated in numerous diseases, making CLK1 an attractive target for therapeutic intervention. This document details the inhibitory profile of this compound, provides methodologies for assessing its impact on SR protein phosphorylation, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to CLK1 and SR Proteins

Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing. Their activity and subcellular localization are primarily regulated by reversible phosphorylation within their C-terminal RS (Arginine-Serine-rich) domain. The phosphorylation state of SR proteins influences their interaction with other spliceosomal components and their ability to recognize splicing enhancers and silencers on pre-mRNA, thereby dictating splice site selection.

The CDC2-like kinases (CLKs), a family of dual-specificity kinases, are major regulators of SR protein phosphorylation in the nucleus. The CLK family consists of four members: CLK1, CLK2, CLK3, and CLK4. CLK1 phosphorylates SR proteins at multiple serine residues, leading to their release from nuclear speckles—storage sites for splicing factors—and their recruitment to sites of active transcription and splicing. This process is fundamental for the proper maturation of mRNA and the generation of protein diversity through alternative splicing.

This compound: A Chemical Probe for CLK1 Inhibition

This compound is a small molecule inhibitor of CDC-like kinase 1 (CLK1). Its inhibitory activity makes it a valuable tool for studying the biological functions of CLK1 and for exploring the therapeutic potential of targeting the CLK1-SR protein signaling axis.

Quantitative Data for CLK Inhibitors

The inhibitory potency of this compound and other commonly used CLK inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | CLK1 | 1500-2000 | [1] |

| TG003 | CLK1, CLK4 | 20, 15 | [1] |

| CLK1-IN-1 | CLK1 | 2 | [1] |

| CLK1-IN-3 | CLK1, CLK2, CLK4 | 5, 42, 108 | [1] |

| CLK1/4-IN-1 | CLK1, CLK4 | 9.7, 6.6 | [1] |

| ML167 | CLK4 | 136 | [1] |

| Sunitinib | CLK1, CLK2, CLK4 | 22, 20, 29 | |

| KuWal151 | CLK1, CLK2, CLK4 | - | [1] |

Signaling Pathway of CLK1-Mediated SR Protein Phosphorylation

CLK1 plays a central role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. The following diagram illustrates the signaling pathway.

Caption: CLK1-mediated SR protein phosphorylation pathway.

Experimental Protocols

This section provides detailed methodologies for assessing the effect of this compound on SR protein phosphorylation. The protocols are generalized and can be adapted for specific experimental needs.

In Vitro Kinase Assay to Determine this compound Potency

This protocol describes how to measure the direct inhibitory effect of this compound on CLK1 kinase activity using a generic substrate. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

-

Recombinant active CLK1 enzyme

-

SR protein substrate (e.g., recombinant SRSF1) or a generic kinase substrate (e.g., Myelin Basic Protein, MBP)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase reaction buffer.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare solutions of recombinant CLK1 and the SR protein substrate in kinase buffer.

-

Prepare a solution of ATP in water.

-

-

Set up Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).

-

Add 10 µL of the 2X kinase reaction buffer containing the CLK1 enzyme.

-

Add 5 µL of the SR protein substrate.

-

Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 25 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: In vitro kinase assay workflow.

Western Blot Analysis of SR Protein Phosphorylation in Cells

This protocol describes how to assess the effect of this compound on the phosphorylation of endogenous SR proteins in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody)

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 2-6 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated SR proteins and the loading control.

-

Normalize the phospho-SR protein signal to the loading control signal.

-

Compare the phosphorylation levels in this compound-treated cells to the DMSO-treated control.

-

Caption: Western blot workflow for pSR proteins.

Conclusion

This compound serves as a valuable chemical tool for investigating the intricate role of CLK1 in regulating SR protein phosphorylation and, consequently, pre-mRNA splicing. This technical guide has provided essential quantitative data, detailed experimental protocols, and clear visual representations of the associated pathways and workflows. The methodologies and information presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to further elucidate the function of CLK1 and explore the therapeutic potential of its inhibition. As our understanding of the molecular mechanisms governing splicing regulation continues to grow, targeted inhibitors like this compound will be instrumental in developing novel treatments for a range of human diseases.

References

Preliminary Efficacy of CLK1 Inhibitors: A Technical Overview

Introduction

The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2][3][4] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][3] This phosphorylation event governs the localization and activity of SR proteins, thereby influencing splice site selection and the generation of mature mRNA transcripts.[1][3] Dysregulation of alternative splicing is a hallmark of various diseases, including cancer, making CLKs attractive therapeutic targets.[3][5][6] This guide provides a technical overview of the preliminary efficacy studies on representative CDC-like kinase 1 (CLK1) inhibitors, focusing on their mechanism of action, in vitro and in vivo activities. While specific data for a compound named "CLK1-IN-4" is not extensively available in the public domain, this document synthesizes findings from preliminary studies of potent CLK1 inhibitors to provide a comprehensive technical guide for research and drug development professionals.

Mechanism of Action: Modulation of RNA Splicing

CLK inhibitors typically function by competing with ATP for the binding pocket of the CLK enzyme, thereby preventing the phosphorylation of their primary substrates, the SR proteins.[3] This inhibition leads to the dephosphorylation of SR proteins, which in turn alters their subnuclear localization and ability to regulate pre-mRNA splicing.[1][7] The consequence is a global shift in alternative splicing events, which can affect the production of proteins involved in critical cellular processes such as cell cycle progression and apoptosis.[1][2][8][9] In the context of oncology, this can lead to the generation of splice variants that suppress tumor growth or sensitize cancer cells to other therapies.[3]

In Vitro Efficacy

The initial evaluation of a CLK1 inhibitor involves assessing its potency and selectivity against the target kinase and its effect on cancer cell proliferation in culture.

Kinase Inhibition Profile

The inhibitory activity of compounds against CLK isoforms is determined using kinase assays. The data presented below is for representative potent CLK inhibitors.

| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |

| CLK1/4-IN-1 | CLK1 | - | IC50: 9.7 | [10] |

| CLK4 | - | IC50: 6.6 | [10] | |

| T-025 | CLK1 | KINOMEScan | Kd: 4.8 | [1] |

| CLK2 | KINOMEScan | Kd: 0.096 | [1] | |

| CLK3 | KINOMEScan | Kd: 6.5 | [1] | |

| CLK4 | KINOMEScan | Kd: 0.61 | [1] | |

| ML315 | CLK1 | Radiometric | IC50: <10 | [11] |

| CLK4 | Radiometric | IC50: <10 | [11] |

Anti-proliferative Activity

The effect of CLK1 inhibitors on cancer cell growth is a key measure of their potential therapeutic efficacy.

| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |

| CLK1/4-IN-1 | T24 | Bladder Carcinoma | 1.1 | [10] |

| Compound 1b | T24 | Bladder Carcinoma | 0.63 | [12] |

| Compound 10b | T24 | Bladder Carcinoma | 0.43 | [12] |

Experimental Protocols

Kinase Assay (Radiometric-based Filtration Binding Assay) [11]

-

Reaction Setup: A reaction mixture is prepared containing the CLK enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific SR protein peptide), and the test inhibitor at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of 33P-γ-ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).

-

Termination: The reaction is stopped by the addition of a solution that denatures the enzyme.

-

Filtration and Washing: The reaction mixture is transferred to a filter membrane that binds the phosphorylated substrate. The membrane is washed to remove unincorporated 33P-γ-ATP.

-

Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the CLK1 inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

-

Data Analysis: The absorbance or fluorescence values are measured, and the percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

References

- 1. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 2. Clks 1, 2 and 4 prevent chromatin breakage by regulating the Aurora B-dependent abscission checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. CDC-like kinase 4 deficiency contributes to pathological cardiac hypertrophy by modulating NEXN phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CLK1-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CLK1-IN-4, a selective inhibitor of Cdc2-like kinase 1 (CLK1), in cell culture experiments. The information herein is intended to guide researchers in studying the effects of CLK1 inhibition on cellular processes such as pre-mRNA splicing, cell proliferation, and signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of CLK1 with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.[1] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer.[3] By inhibiting CLK1, this compound allows for the investigation of the cellular consequences of disrupted splicing regulation.

Mechanism of Action:

CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation is critical for the assembly of the spliceosome and the regulation of alternative splicing. Inhibition of CLK1 by this compound is expected to prevent the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing patterns. This can result in the production of alternative protein isoforms or the degradation of transcripts through nonsense-mediated decay, ultimately affecting cellular functions such as proliferation and survival.[4][5]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and other relevant CLK inhibitors for comparative purposes.

| Compound | Target(s) | IC50 (nM) | Cellular Assay Potency | Reference |

| This compound | CLK1 | 1500 - 2000 | Not Reported | [1] |

| TG003 | CLK1, CLK4 | 20 (CLK1), 15 (CLK4) | Decreased gastric cancer cell proliferation at 10 µM | [6] |

| SGC-CLK-1 | CLK1, CLK2, CLK4 | 13 (CLK1), 4 (CLK2), 46 (CLK4) | Cellular IC50 < 200 nM (NanoBRET) | |

| KH-CB19 | CLK1 | 19.7 | Antiviral activity (IC50 = 13.6 µM) | |

| Cpd-2 | CLK1, CLK2 | <1.6 (CLK1), <4.5 (CLK2) | GI50 in various cancer cell lines (e.g., 29 nM in MDA-MB-468) | [7] |

| Cpd-3 | CLK1, CLK2 | <1.6 (CLK1), <4.5 (CLK2) | GI50 in various cancer cell lines (e.g., 23 nM in MDA-MB-468) | [7] |

Experimental Protocols

The following are suggested protocols for using this compound in cell culture. These are general guidelines and may require optimization for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 326.38 g/mol , dissolve 3.26 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[1]

-

Cell Viability and Proliferation Assay

This protocol describes how to assess the effect of this compound on cell viability and proliferation using a resazurin-based assay. Other methods such as MTT or CellTiter-Glo® can also be used.

-

Materials:

-

Cells of interest (e.g., HCT116, MDA-MB-468)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring fluorescence

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.

-

After the incubation period, add 20 µL of resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence with a microplate reader using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of SR proteins upon treatment with this compound.

-

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody: anti-phospho-SR (Ser/Arg) (e.g., clone 1H4)

-

Primary antibody: anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

Visualizations

Signaling Pathway of CLK1 and its Inhibition

Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the cellular effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

Application Note and Protocols: Utilizing CLK1-IN-4 in a Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2][3][4] It phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][2][3] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection and alternative splicing events.[2][5] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[6][7]

This document provides a detailed protocol for utilizing CLK1-IN-4, a potent and selective inhibitor of CLK1, in a kinase assay. The following sections describe the necessary reagents, a step-by-step procedure for a luminescence-based kinase assay, and methods for data analysis to determine the inhibitor's potency (IC50).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of CLK1 and the experimental workflow for the kinase assay.

Caption: CLK1 signaling pathway in pre-mRNA splicing.

Caption: Workflow for the CLK1 Kinase Assay.

Materials and Reagents

-

Enzyme: Recombinant Human CLK1 (e.g., BPS Bioscience, #40150)

-

Inhibitor: this compound (prepare a 10 mM stock in 100% DMSO)

-

Substrate: Myelin Basic Protein (MBP), 5 mg/mL[8]

-

Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V6930)[8][9][10]

-

Buffer: 5x Kinase Assay Buffer 1 (e.g., BPS Bioscience, part of kit)[8]

-

ATP: 500 µM ATP solution (e.g., BPS Bioscience, part of kit)[8]

-

Plate: White, low-volume 384-well plate

-

Other: dH₂O, Dithiothreitol (DTT, optional), plate reader capable of measuring luminescence.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays.[8][9][10]

1. Reagent Preparation

-

1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer 1 with distilled water. For optional DTT, add to a final concentration of 1 mM.

-

Master Mix: For each well, prepare a master mix containing:

-

6 µL of 5x Kinase Assay Buffer 1

-

0.5 µL of 500 µM ATP

-

0.5 µL of MBP (5 mg/mL)

-

5.5 µL of distilled water

-

-

This compound Dilutions: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.

-

CLK1 Enzyme Dilution: Dilute the CLK1 enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer.[8] The optimal enzyme concentration should be determined empirically.

2. Assay Procedure

-

Add 12.5 µL of the Master Mix to each well of a 384-well plate.[8]

-

Add 2.5 µL of the serially diluted this compound to the "Test Inhibitor" wells.

-

Add 2.5 µL of 1x Kinase Assay Buffer containing the same percentage of DMSO as the inhibitor solution to the "Positive Control" and "Blank" wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[8]

-

Initiate the reaction by adding 10 µL of the diluted CLK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[8] The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 45 minutes.[8]

-

After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

-

Incubate the plate at room temperature for 45 minutes.[8]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[8]

-

Incubate the plate at room temperature for another 45 minutes.[8]

-

Read the luminescence on a plate reader.

Data Presentation

The potency of this compound is determined by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The selectivity of the inhibitor is assessed by comparing its IC50 value against CLK1 to that against other kinases.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

| Kinase | This compound IC50 (nM) |

| CLK1 | 15 |

| CLK2 | 250 |

| CLK3 | >10,000 |

| CLK4 | 30 |

| DYRK1A | 1,500 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Alternative Protocol: Radiometric Kinase Assay

For laboratories equipped for handling radioactivity, a radiometric assay using ³²P-γATP can be employed.[11]

1. Reagents

-

Kinase Buffer (5x): 300 mM HEPES-NaOH, pH 7.5, 15 mM MgCl₂, 15 mM MnCl₂, 15 µM Na-orthovanadate, 6 mM DTT.[11]

-

Substrate: RS-peptide (RSRSRSRSRSR), 100 ng/µL.[11]

-

ATP: 10 mM cold ATP and ³²P-γATP.

2. Procedure

-

Prepare a reaction mixture containing 1x Kinase Buffer, diluted CLK1 enzyme, RS-peptide substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding a mix of cold ATP and ³²P-γATP.

-

Incubate at 30°C for 15 minutes.[11]

-

Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.[11]

-

Wash the P81 paper with 1% phosphoric acid to remove unincorporated ³²P-γATP.[11]

-

Quantify the incorporated radioactivity using a scintillation counter.

Conclusion

This application note provides a comprehensive guide for using the CLK1 inhibitor, this compound, in a kinase assay. The detailed protocols for both luminescence-based and radiometric assays, along with the principles of data analysis, will enable researchers to accurately determine the potency and selectivity of this and other potential CLK1 inhibitors. Such studies are vital for the development of novel therapeutics targeting diseases associated with aberrant pre-mRNA splicing.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. CLK1 Gene: Role in Circadian Rhythms, Cell Cycle, and Disease [learn.mapmygenome.in]

- 3. uniprot.org [uniprot.org]

- 4. CLK1 - Wikipedia [en.wikipedia.org]

- 5. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. CLK1 Kinase Enzyme System Application Note [promega.com]

- 10. promega.com [promega.com]

- 11. media.cellsignal.com [media.cellsignal.com]

Application Notes and Protocols for CLK1 Inhibition in Cancer Cell Lines

Note: Specific experimental data and protocols for the compound "CLK1-IN-4" are not extensively available in the peer-reviewed scientific literature. The following application notes and protocols are based on the well-characterized effects of other potent and selective inhibitors of Cdc2-like kinase 1 (CLK1) and related CLK family members. This compound, also known as Compound 79, is an inhibitor of CLK1 with a reported IC50 of 1.5-2 μM[1]. The methodologies and expected outcomes described below are representative of the broader class of CLK inhibitors and should be adapted and optimized for the specific inhibitor and cancer cell lines being investigated.

Introduction

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] Dysregulation of alternative splicing is a hallmark of cancer, contributing to tumor growth, metastasis, and therapeutic resistance.[2] Inhibition of CLK1 presents a promising therapeutic strategy by modulating the splicing of genes essential for cancer cell survival and proliferation.[2][4][5] CLK inhibitors have been shown to induce apoptosis, inhibit cell growth, and alter the splicing of key cancer-related genes in various cancer cell lines.[6][7]

Mechanism of Action

CLK1 inhibitors typically function by competing with ATP for the kinase's binding pocket, thereby blocking its catalytic activity.[2] This inhibition prevents the phosphorylation of SR proteins, which are essential for the assembly and function of the spliceosome.[2] The hypo-phosphorylated SR proteins are unable to efficiently mediate exon recognition, leading to alterations in pre-mRNA splicing patterns.[6][8] This can result in the production of non-functional protein isoforms or the degradation of mRNA transcripts of genes critical for cancer cell survival, such as those involved in cell cycle progression, growth signaling, and apoptosis.[4][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Representative CLK Inhibitors

| Compound | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Reference |

| Compound 21b | 7 | 2.3 | [4][5] |

| T-025 | 4.8 | 0.61 | [9] |

| CLK1/4-IN-1 | 9.7 | 6.6 | [10] |

| ML315 | <10 | <10 | [3] |

Table 2: Cellular Activity of Representative CLK Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Cpd-2 / Cpd-3 | MDA-MB-468 | Growth Inhibition | GI50 | Correlated with S6K splicing alteration | [6] |

| T-025 | MDA-MB-468 | Growth Inhibition | GI50 | Not specified | [9] |

| CLK1/4-IN-1 | T24 | Growth Inhibition | GI50 | 1.1 µM | [10] |

| TG003 | Gastric Cancer Cells | Cell Viability | - | Decreased | [11] |

Signaling Pathway and Experimental Workflow

Caption: CLK1 Inhibition Signaling Pathway.

Caption: General Experimental Workflow.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., MDA-MB-468 for breast cancer, HCT116 for colon cancer).

-

Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-